![molecular formula C13H16FNO2 B3089985 Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate CAS No. 1203797-08-3](/img/structure/B3089985.png)
Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate
Overview
Description
“Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate” is a chemical compound with the molecular formula C13H16FNO2 . It has a molecular weight of 237.27 g/mol .
Chemical Reactions Analysis
“Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate” could potentially be used as a reactant in various chemical reactions. For instance, Methyl piperidine-4-carboxylate, a related compound, is known to be a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .Physical And Chemical Properties Analysis
“Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate” has a molecular weight of 237.27 g/mol and a molecular formula of C13H16FNO2 .Scientific Research Applications
Synthesis of Fentanyl and its Analogues
“Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate” is a precursor in the synthesis of fentanyl and its analogues . Fentanyl is a potent synthetic opioid that is used for pain management but has also been associated with the opioid crisis in North America .
Synthesis of Antitubercular Agents
This compound is used as a reactant for the synthesis of antitubercular agents . These agents are used in the treatment of tuberculosis, a serious infectious disease.
Synthesis of Aminopyrazine Inhibitors
“Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate” is also used in the synthesis of aminopyrazine inhibitors . These inhibitors have various applications in medicinal chemistry, including the treatment of diseases like cancer and diabetes.
Synthesis of Naphthyridine Protein Kinase D Inhibitors
This compound is used in the synthesis of orally available naphthyridine protein kinase D inhibitors . These inhibitors are being researched for their potential use in the treatment of various diseases, including cancer.
Asymmetric Hydrogenation Catalyst
“Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate” is used in the synthesis of a scalable catalyst for the asymmetric hydrogenation of sterically demanding aryl enamides . This process is important in the production of certain pharmaceuticals and fine chemicals.
Synthesis of Anti-neuroinflammatory/Neuroprotective Compounds
A pharmacophore-merging strategy was used to design novel compounds by combining the potential anti-neuroinflammatory/neuroprotective phenyl-pyrimidine carboxylate fragment with differently substituted triazoles via piperazine linker . This suggests that “Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate” could potentially be used in the synthesis of these compounds.
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Target of Action
Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate belongs to the class of organic compounds known as 4-benzylpiperidines . These compounds contain a benzyl group attached to the 4-position of a piperidine
Result of Action
It is known that the compound has found applications in different research fields, including medical, environmental, and industrial research. In medical research, this compound plays a role in drug development, with ongoing clinical trials investigating its potential therapeutic benefits.
properties
IUPAC Name |
methyl 4-(4-fluorophenyl)piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-17-12(16)13(6-8-15-9-7-13)10-2-4-11(14)5-3-10/h2-5,15H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSLQGOQDBFBCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNCC1)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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